4-Chlorobenzo[d]oxazole
Overview
Description
4-Chlorobenzo[d]oxazole (4-CBO) is a heterocyclic aromatic compound that belongs to the class of oxazoles. It is a colorless and odorless solid with a molecular formula of C7H4ClNO. 4-CBO is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and materials industries. 4-CBO is also used as a model compound to study the reactivity of oxazoles.
Scientific Research Applications
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the design of electrochemically stable, multi-colored dopants for use in OLEDs .
- Methods of Application : 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
- Results or Outcomes : The fluorescence quantum yields for the BBOs ranged between 33–98%, while all relaxation lifetimes occurred in <5 ns . Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence .
Application 2: Electronic Devices
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the study of polythiophenes containing benzo[d]thiazole and benzo[d]oxazole for their structural features and band gaps .
- Methods of Application : The structural features including the electronic structure lattice constant (a), shape, total energy (E tot) per cell, and link length ®, are measured via band gap (E g) prediction with the package of country density (PDOS) and total country density (DOS) of material studio software .
- Results or Outcomes : The link angle and the link length between atoms were not changed significantly while the E tot was decreased from E tot = – 1904 eV (in P1) to E tot = – 2548 eV (in P2) when replacing O with S . The E g of P1 was dropped from E g = 0.621 eV to E g = 0.239 eV for P2 .
Application 3: Synthesis of Heterocyclic Compounds
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of oxazoles, which are key components in a variety of heterocyclic compounds .
- Methods of Application : The synthesis of oxazoles involves a variety of strategies, including the use of tosylmethylisocyanides (TosMICs) .
- Results or Outcomes : The synthesis of oxazoles has led to the development of a wide range of heterocyclic compounds with diverse chemical and structural properties .
Application 4: Medicinal Chemistry
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of oxazole-based medicinal compounds .
- Methods of Application : The van Leusen reaction, based on TosMICs, is used to prepare oxazole-based medicinal compounds .
- Results or Outcomes : Oxazole-based molecules have shown broad biological activities and have been used in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Application 5: Antimicrobial Potential
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of pyrazole linked to oxazole-5-one moiety, which has shown antimicrobial potential .
- Methods of Application : A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .
- Results or Outcomes : The synthesized compounds showed antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .
Application 6: Magnetically Recoverable Catalysts
- Summary of the Application : Oxazoles, including 4-Chlorobenzo[d]oxazole, are an important class of biologically active compounds in pharmaceutical chemistry. Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
- Methods of Application : During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .
- Results or Outcomes : In these years, a series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .
Application 7: Display Technology
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the design of electrochemically stable, multi-colored dopants for use in organic light-emitting diodes (OLEDs) .
- Methods of Application : 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
- Results or Outcomes : Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence . As a result, four deep blue devices and a color temperature tunable white OLED were formed using various BBO dopants with brightness values suitable for display technology .
properties
IUPAC Name |
4-chloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGTSQNWUXVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624862 | |
Record name | 4-Chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[d]oxazole | |
CAS RN |
943443-12-7 | |
Record name | 4-Chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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